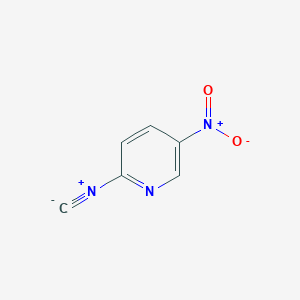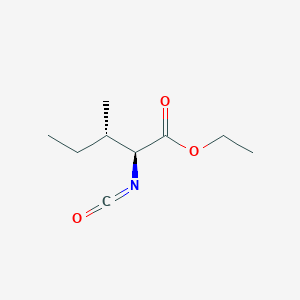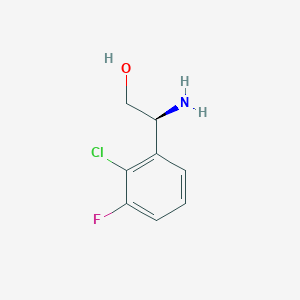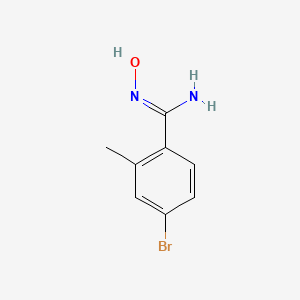![molecular formula C10H19N B13618184 1-Methyl-2-azaspiro[4.5]decane](/img/structure/B13618184.png)
1-Methyl-2-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is advantageous due to its simplicity and the availability of starting materials. The reaction proceeds under mild conditions, making it suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation . The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
1-Methyl-2-azaspiro[4.5]decane can be compared with other spirocyclic compounds such as:
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Known for its pharmacological interest and therapeutic applications.
Spirotetramat: A spirocyclic insecticide with unique properties for pest control.
2-Azaspiro[4.5]decane:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
1-methyl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19N/c1-9-10(7-8-11-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3 |
Clave InChI |
LARVYZLHEXEDDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C2(CCCCC2)CCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)

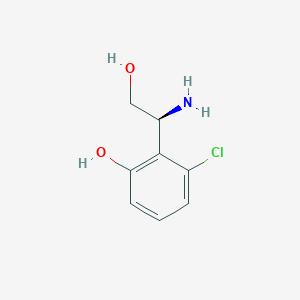
![Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)
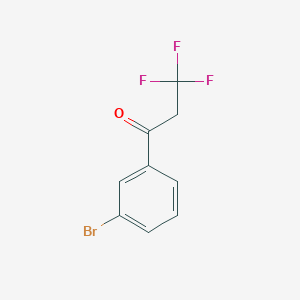

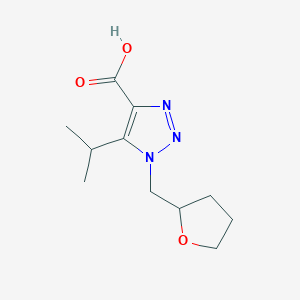
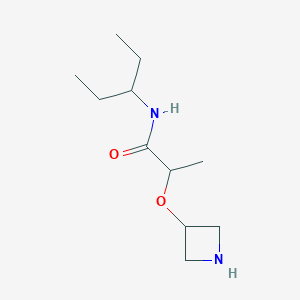
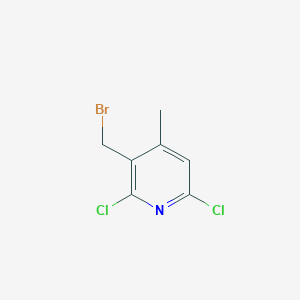
![2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid](/img/structure/B13618142.png)
